molecular formula C17H19BBrNO4 B8129586 Methyl 6-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate

Methyl 6-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate

Cat. No.: B8129586
M. Wt: 392.1 g/mol
InChI Key: AEVTVBLWAWDXGO-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate is a chemical compound characterized by its bromine and boronic acid functional groups. This compound is part of the quinoline family, which is known for its diverse biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Bromination: The synthesis begins with the bromination of quinoline-8-carboxylate to introduce the bromine atom at the 6th position.

  • Boronic Acid Formation: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced through a reaction with a boronic acid derivative under specific conditions.

  • Methylation: Finally, the carboxylate group is methylated to produce the final compound.

Industrial Production Methods:

  • Batch Processing: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.

  • Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromine atom to a more oxidized state.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.

  • Substitution: Substitution reactions are common, where the bromine atom can be replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Bromine can be converted to bromate or other oxidized forms.

  • Reduction Products: Reduced forms of the compound, such as bromide.

  • Substitution Products: Various substituted quinolines depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: It is used in the production of materials and chemicals that require specific functional groups.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids like serine or cysteine, affecting enzyme activity. The bromine atom can interact with nucleophilic sites in biological molecules, influencing their function.

Comparison with Similar Compounds

  • Methyl 6-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate: Similar structure but with a chlorine atom instead of bromine.

  • Methyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate: Lacks the methylation on the carboxylate group.

Uniqueness: The presence of both bromine and boronic acid groups in the same molecule makes it unique, allowing for diverse chemical reactions and applications.

Properties

IUPAC Name

methyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BBrNO4/c1-16(2)17(3,4)24-18(23-16)11-6-10-7-12(19)8-13(15(21)22-5)14(10)20-9-11/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVTVBLWAWDXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CC(=C3N=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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